
4-Methylumbelliferyl I(2)-D-Galactopyranoside-6-sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl I(2)-D-Galactopyranoside-6-sulfate Sodium Salt: is a synthetic fluorogenic substrate used primarily in biochemical assays. This compound is known for its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications, particularly in the study of enzyme activities and substrate specificities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl I(2)-D-Galactopyranoside-6-sulfate Sodium Salt typically involves the following steps:
Synthesis of 4-Methylumbelliferone: This is achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Glycosylation: The 4-Methylumbelliferone is then glycosylated with I(2)-D-Galactopyranoside using a glycosyl donor and a promoter such as silver triflate.
Sulfation: The glycosylated product is sulfated at the 6-position using a sulfating agent like sulfur trioxide-pyridine complex.
Sodium Salt Formation: Finally, the compound is converted to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure sodium salt form.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound undergoes enzymatic hydrolysis, where the glycosidic bond is cleaved by specific enzymes, releasing 4-Methylumbelliferone.
Oxidation and Reduction: While the compound itself is stable, the 4-Methylumbelliferone moiety can undergo oxidation and reduction reactions under certain conditions.
Common Reagents and Conditions:
Enzymatic Hydrolysis: Typically involves enzymes like β-galactosidase under physiological conditions (pH 7.0, 37°C).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Major Products:
4-Methylumbelliferone: The primary product formed upon enzymatic cleavage, which exhibits strong fluorescence.
Scientific Research Applications
Chemistry:
Enzyme Assays: Used as a substrate to measure the activity of β-galactosidase and other glycosidases.
Fluorescent Probes: Utilized in the development of fluorescent probes for detecting specific enzyme activities.
Biology:
Cell Biology: Employed in studying cellular processes involving glycosidases.
Molecular Biology: Used in assays to investigate gene expression and enzyme regulation.
Medicine:
Diagnostic Tools: Applied in diagnostic assays for detecting enzyme deficiencies and metabolic disorders.
Drug Development: Used in screening for enzyme inhibitors and potential therapeutic agents.
Industry:
Biotechnology: Utilized in the production of recombinant enzymes and in quality control assays.
Pharmaceuticals: Employed in the development of diagnostic kits and therapeutic enzymes.
Mechanism of Action
Mechanism: The compound acts as a substrate for specific glycosidases. Upon enzymatic cleavage, the glycosidic bond is broken, releasing 4-Methylumbelliferone, which fluoresces under UV light.
Molecular Targets and Pathways:
Glycosidases: The primary molecular targets are enzymes like β-galactosidase.
Fluorescence Pathway: The released 4-Methylumbelliferone emits fluorescence, which can be quantitatively measured to assess enzyme activity.
Comparison with Similar Compounds
4-Methylumbelliferyl β-D-Glucuronide: Another fluorogenic substrate used in similar enzyme assays.
4-Methylumbelliferyl α-D-Galactopyranoside: Used for detecting α-galactosidase activity.
4-Methylumbelliferyl N-acetyl-α-D-neuraminic acid: Utilized in neuraminidase assays.
Uniqueness:
Specificity: 4-Methylumbelliferyl I(2)-D-Galactopyranoside-6-sulfate Sodium Salt is unique in its specificity for certain glycosidases, making it a valuable tool for studying these enzymes.
Fluorescence: The strong fluorescence signal of 4-Methylumbelliferone provides high sensitivity and accuracy in assays.
Properties
Molecular Formula |
C16H18O11S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C16H18O11S/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23)/t11-,13+,14+,15-,16-/m0/s1 |
InChI Key |
PAMBMLAUEGWIPT-AMMHQNNLSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)COS(=O)(=O)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


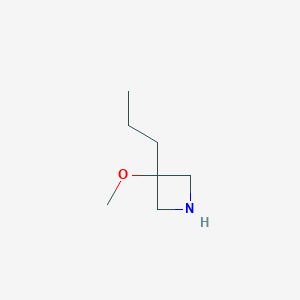
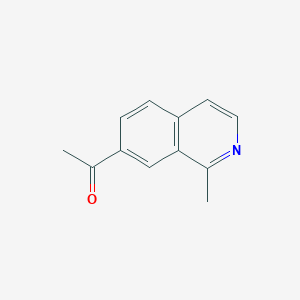
![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
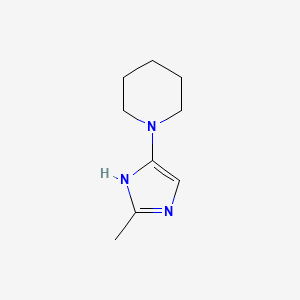
![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
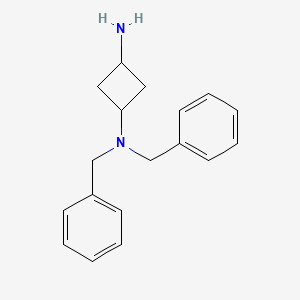
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
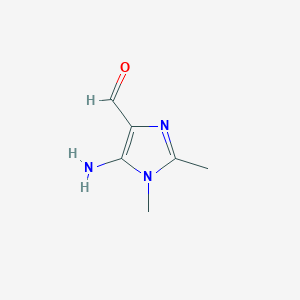
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)
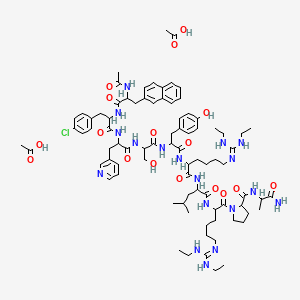
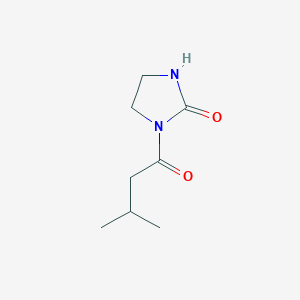
![5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol](/img/structure/B12825883.png)


